N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide
Description
N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a pyridine ring, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-4-5-15(9-17(13)19-21-7-8-26-19)23-18(25)14-10-22-24(12-14)16-3-2-6-20-11-16/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXASULGDOPXMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2)C3=CN=CC=C3)C4=NC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling Reactions: The final step involves coupling the oxazole and pyrazole intermediates with a pyridine derivative using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-[4-methyl-3-(1,3-thiazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-[4-methyl-3-(1,3-imidazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of N-[4-methyl-3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-3-ylpyrazole-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
